molecular formula C21H21N3O3S B281127 N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide

N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide

Cat. No. B281127
M. Wt: 395.5 g/mol
InChI Key: JYOYEEFGDGQRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide, also known as PQS, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PQS is a member of the quinolone family of compounds and has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects
N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, cell proliferation, and angiogenesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide has been shown to have anti-oxidant properties and may help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide for lab experiments is its high purity and consistency. The synthesis method for N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide has been optimized for high yield and purity, which makes it a reliable and consistent compound for use in experiments. However, one limitation of N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide. One area of research could be the development of N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide analogs with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the mechanism of action of N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide could be further elucidated to better understand its effects on various signaling pathways and enzymes.

Synthesis Methods

The synthesis of N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide involves the condensation of 4-aminobenzoyl chloride with piperidine followed by the reaction of the resulting compound with 8-hydroxyquinoline-2-sulfonic acid. This method has been optimized for high yield and purity and has been extensively used in the production of N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide for research purposes.

Scientific Research Applications

N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been studied in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide has also been shown to have anti-cancer properties and has been studied in the treatment of various types of cancer, including breast, lung, and prostate cancer. Additionally, N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide has been studied for its anti-bacterial properties and has been shown to have activity against both Gram-positive and Gram-negative bacteria.

properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-(piperidine-1-carbonyl)phenyl]quinoline-8-sulfonamide

InChI

InChI=1S/C21H21N3O3S/c25-21(24-14-2-1-3-15-24)17-9-11-18(12-10-17)23-28(26,27)19-8-4-6-16-7-5-13-22-20(16)19/h4-13,23H,1-3,14-15H2

InChI Key

JYOYEEFGDGQRRT-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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